
3-Chloro-N-methylquinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-methylquinolin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methylquinolin-6-amine typically involves the chlorination of N-methylquinolin-6-amine. One common method includes the reaction of N-methylquinolin-6-amine with thionyl chloride (SOCl2) in the presence of a suitable solvent like benzene . The reaction is carried out under reflux conditions, and the product is purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Chloro-N-methylquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like aniline or thiols, and the reactions are typically carried out in the presence of a base such as triethylamine (TEA) in solvents like ethanol.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives, depending on the nucleophile used.
Oxidation and Reduction: Specific products depend on the reaction conditions and the nature of the oxidizing or reducing agents.
科学研究应用
3-Chloro-N-methylquinolin-6-amine has several scientific research applications:
作用机制
The mechanism of action of 3-Chloro-N-methylquinolin-6-amine is not well-documented. similar quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the inhibition of specific biological pathways, such as DNA synthesis or protein kinase activity .
相似化合物的比较
Similar Compounds
2-Chloroquinoline: Another chlorinated quinoline derivative with similar chemical properties.
N-methylquinolin-6-amine: The parent compound without the chlorine substitution.
Quinoline: The basic structure from which these derivatives are synthesized.
Uniqueness
3-Chloro-N-methylquinolin-6-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
属性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
3-chloro-N-methylquinolin-6-amine |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-6,12H,1H3 |
InChI 键 |
UKMHVYAYNSJQDG-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC2=CC(=CN=C2C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



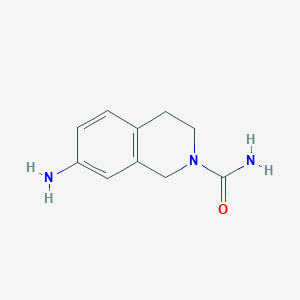
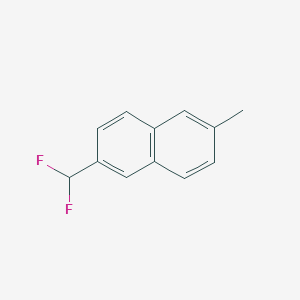
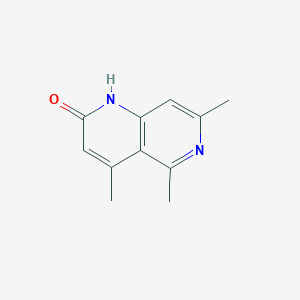
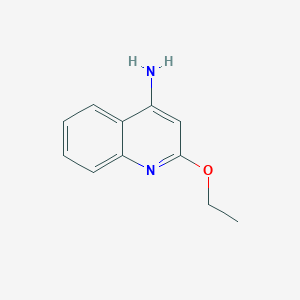
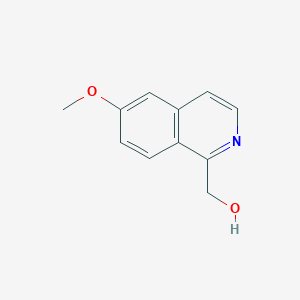
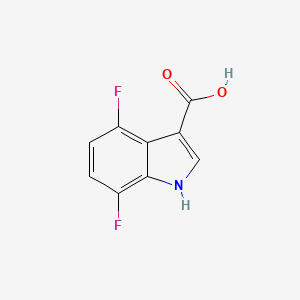
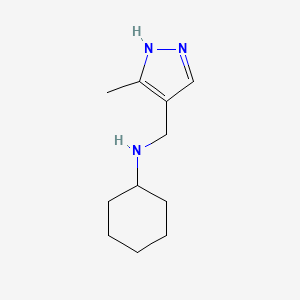
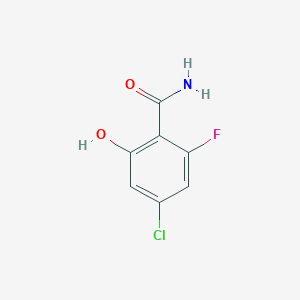
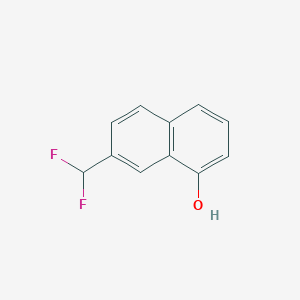
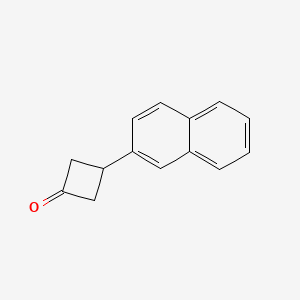

![[1,3]Dioxolo[4,5-g]quinolin-6(5h)-one](/img/structure/B15070236.png)
![2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B15070243.png)
